Cefetamet Cefetamet Cefetamet is a semisynthetic, beta-lactamase-stable, third-generation cephalosporin with antibacterial activity. Cefetamet binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Brand Name: Vulcanchem
CAS No.: 65052-63-3
VCID: VC21334677
InChI: InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)
SMILES: CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Molecular Formula: C14H15N5O5S2
Molecular Weight: 397.4 g/mol

Cefetamet

CAS No.: 65052-63-3

Cat. No.: VC21334677

Molecular Formula: C14H15N5O5S2

Molecular Weight: 397.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefetamet - 65052-63-3

CAS No. 65052-63-3
Molecular Formula C14H15N5O5S2
Molecular Weight 397.4 g/mol
IUPAC Name 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C14H15N5O5S2/c1-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24-2)6-4-26-14(15)16-6/h4,8,12H,3H2,1-2H3,(H2,15,16)(H,17,20)(H,22,23)
Standard InChI Key MQLRYUCJDNBWMV-UHFFFAOYSA-N
Isomeric SMILES CC1=C(N2C(C(C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)O
SMILES CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O
Canonical SMILES CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Chemical Structure and Properties

Cefetamet is characterized by the molecular formula C14H15N5O5S2 and a molecular weight of 397.429 daltons . The compound features two defined stereocenters and an E/Z center, giving it specific spatial configuration that contributes to its antimicrobial properties . As with other cephalosporins, cefetamet contains the characteristic β-lactam ring that is crucial for its bactericidal activity.

PropertyValue
Molecular FormulaC14H15N5O5S2
Molecular Weight397.429
Defined Stereocenters2/2
E/Z Centers1
Charge0
StereochemistryAbsolute

The chemical structure allows cefetamet to interact with penicillin-binding proteins in bacterial cell walls, interfering with cell wall synthesis and leading to bacterial lysis in susceptible organisms. Cefetamet pivoxil, the orally administered prodrug, undergoes hydrolysis in the body to release the active compound cefetamet .

Antimicrobial Spectrum

Activity Against Respiratory Pathogens

Cefetamet demonstrates excellent in vitro activity against major respiratory pathogens including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and group A beta-hemolytic streptococci . Notably, the compound maintains activity against beta-lactamase-producing strains of H. influenzae and M. catarrhalis, which represents a significant advantage in treating infections caused by these increasingly resistant organisms .

In comparative studies of antimicrobial susceptibility using broth macrodilution methods, cefetamet showed significant activity against various bacterial isolates from nosocomial respiratory tract and auditory canal infections . When tested against 338 clinically isolated strains, cefetamet exhibited wide-spectrum antimicrobial activity comparable to other agents such as cefteram, cefixime, cefaclor, cefotiam, and ampicillin .

Activity Against Enterobacteriaceae

Cefetamet shows remarkable activity against various members of the Enterobacteriaceae family. The compound is particularly effective against ampicillin-resistant Klebsiella pneumoniae, Proteus mirabilis, and Escherichia coli strains, with minimal inhibitory concentrations for 90% of the strains tested (MIC90) ranging from 0.25 to 1 mg/L . At a concentration of 8 mg/L, cefetamet inhibited 90% of Enterobacter aerogenes strains, demonstrating its utility against these gram-negative pathogens .

Mechanism of Action

Cefetamet, like other cephalosporins, exerts its antimicrobial effects by interfering with bacterial cell wall synthesis. In biophotometric studies, subinhibitory concentrations of cefetamet significantly extended the lag phase and flattened the log phase of bacterial growth, with the extent varying depending on the concentration and bacterial species tested .

Pharmacokinetics

Absorption and Distribution

Cefetamet pivoxil, the oral prodrug, is hydrolyzed in the body to release the active compound cefetamet . Following intramuscular injection in rabbit models, cefetamet rapidly entered the circulation, reaching peak serum concentrations of 24 to 37 micrograms/mL within 10 to 30 minutes . This rapid absorption suggests favorable pharmacokinetic properties for clinical applications.

Clinical Applications

Respiratory Tract Infections

Cefetamet pivoxil has been extensively investigated for the treatment of both upper and lower community-acquired respiratory tract infections. Clinical studies have demonstrated efficacy comparable to established antibiotics including cefaclor, amoxicillin, and cefixime .

Pediatric Applications

Cefetamet pivoxil has also demonstrated efficacy in pediatric populations. A randomized clinical trial compared two different dosing regimens of cefetamet pivoxil (10 or 20 mg/kg twice daily) with standard cefaclor treatment (10 mg/kg three times daily) in 30 children with lower respiratory tract infections .

The pediatric patients ranged from 1.08 to 12 years in age and included 18 males and 12 females with weights ranging from 11 to 42 kg . Clinical outcomes were favorable across all treatment groups, with the majority of patients achieving clinical cure. Specifically, 9 patients in the lower-dose cefetamet group, 8 in the higher-dose group, and 9 in the cefaclor group achieved complete cure . Improvement without complete cure was observed in 1, 2, and 0 patients in the respective groups, while only one patient in the cefaclor group failed to respond .

Urinary Tract Infections

Bacteriological Efficacy

Bacteriological outcomes from clinical studies provide insight into cefetamet's effectiveness against specific pathogens in vivo. In one study, treatment with cefetamet pivoxil led to the eradication of Haemophilus influenzae in one patient . In another case, treatment resulted in a shift from Klebsiella pneumoniae to Proteus vulgaris . A strain of Streptococcus pneumoniae persisted despite treatment in one instance, consistent with the known limitations of cefetamet against certain pneumococcal strains .

Comparative Efficacy

Comparative studies have positioned cefetamet alongside other commonly used antibiotics. In respiratory tract infections, cefetamet pivoxil demonstrated efficacy equivalent to established agents including cefaclor, amoxicillin, and cefixime . In pediatric lower respiratory tract infections, outcomes with two different dosing regimens of cefetamet pivoxil were comparable to standard treatment with cefaclor .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator